N-Methyl-2-(piperazin-1-yl)ethanamine
Description
Structure
3D Structure
Properties
Molecular Formula |
C7H17N3 |
|---|---|
Molecular Weight |
143.23 g/mol |
IUPAC Name |
N-methyl-2-piperazin-1-ylethanamine |
InChI |
InChI=1S/C7H17N3/c1-8-2-5-10-6-3-9-4-7-10/h8-9H,2-7H2,1H3 |
InChI Key |
HDSZRJMNBCRATE-UHFFFAOYSA-N |
Canonical SMILES |
CNCCN1CCNCC1 |
Origin of Product |
United States |
Structural Features and Classification Within Organic Amines
N-Methyl-2-(piperazin-1-yl)ethanamine is a diamine characterized by a piperazine (B1678402) ring linked to an N-methylated ethylamine (B1201723) side chain. Its systematic name, N-methyl-2-(piperazin-1-yl)ethan-1-amine, precisely describes its molecular architecture.
The core of the molecule is the piperazine ring, a six-membered heterocycle containing two nitrogen atoms at opposite positions. One of these nitrogen atoms is substituted with a 2-(methylamino)ethyl group. This structural arrangement bestows upon the molecule the characteristics of three distinct amine classifications:
Primary Amine: The terminal nitrogen of the ethylamine chain is bonded to one carbon and two hydrogen atoms.
Secondary Amine: The nitrogen atom within the ethylamine side chain is bonded to two carbon atoms and one hydrogen atom.
Tertiary Amine: The nitrogen atom of the piperazine ring that is attached to the ethylamine group is bonded to three carbon atoms.
This combination of primary, secondary, and tertiary amine functionalities within a single molecule suggests a versatile chemical reactivity, theoretically allowing it to participate in a wide range of chemical transformations.
Table 1: Structural and Chemical Properties of this compound
| Property | Value |
| Molecular Formula | C₇H₁₇N₃ |
| IUPAC Name | N-methyl-2-(piperazin-1-yl)ethan-1-amine |
| Classification | Organic Amine, Piperazine Derivative |
| Functional Groups | Primary Amine, Secondary Amine, Tertiary Amine, Piperazine |
Historical Context and Emergence in Academic Literature
A comprehensive review of scientific databases and historical chemical literature reveals a significant lack of information regarding the synthesis, discovery, or specific investigation of N-Methyl-2-(piperazin-1-yl)ethanamine. Unlike its close relative, N-methylpiperazine, which has a well-documented history of industrial production and use in the synthesis of pharmaceuticals, this compound does not appear to have a comparable historical footprint. wikipedia.orggoogle.com
The compound is not prominently featured in major chemical catalogs or databases with extensive peer-reviewed citations. While it may exist as a synthetic intermediate that is not typically isolated or studied in detail, there is no readily available evidence to support this. Its emergence in academic literature is, at present, negligible.
Research Significance and Scope in Pure and Applied Chemical Disciplines
Classical Synthetic Approaches and Process Optimization
Traditional methods for the synthesis of N-alkylated piperazines have been extensively studied and optimized for large-scale production. These approaches typically involve nucleophilic substitution, reductive amination, or amide formation followed by reduction.
Direct Amination Reactions for this compound Formation
Direct amination, specifically N-alkylation, is a fundamental and widely employed method for the synthesis of N-substituted piperazines. mdpi.com This approach involves the reaction of a piperazine derivative with an alkyl halide or another suitable alkylating agent. In the context of this compound synthesis, this could involve the reaction of piperazine with a haloethylamine derivative or the reaction of N-methylpiperazine with a suitable two-carbon synthon.
A plausible direct amination route would involve the nucleophilic substitution of a leaving group on a 2-(methylamino)ethyl moiety by piperazine. For instance, the reaction of piperazine with 2-(methylamino)ethyl chloride would directly yield the target compound. To minimize the common issue of dialkylation of piperazine, an excess of piperazine is often used. mdpi.com The reaction is typically carried out in the presence of a base to neutralize the hydrogen halide formed during the reaction.
| Reactants | Reagents & Conditions | Product | Yield | Reference |
| Piperazine, 2-(Methylamino)ethyl chloride | Base (e.g., K₂CO₃, Et₃N), Solvent (e.g., ACN, EtOH), Heat | This compound | Moderate to Good | Inferred from mdpi.com |
Alternatively, N-methylpiperazine can be reacted with a suitable two-carbon electrophile, such as 2-chloroethylamine (B1212225) hydrochloride. The reaction conditions would be similar, involving a base and an appropriate solvent.
Reductive Amination Strategies in Synthesis
Reductive amination is a versatile and widely used method for the formation of C-N bonds and is a key strategy for the synthesis of N-alkyl piperazine derivatives. mdpi.com This two-step, one-pot reaction involves the initial formation of an imine or enamine from an amine and a carbonyl compound, followed by its reduction to the corresponding amine. Common reducing agents for this transformation include sodium triacetoxyborohydride (B8407120) (STAB), sodium cyanoborohydride (NaBH₃CN), and catalytic hydrogenation. mdpi.comresearchgate.net
For the synthesis of this compound, two primary reductive amination strategies can be envisioned:
Reaction of N-methylpiperazine with an aminoaldehyde derivative: N-methylpiperazine can be reacted with a protected aminoacetaldehyde, followed by reduction. The protecting group on the amino group would be removed in a subsequent step.
Reaction of piperazine with a methylaminoaldehyde derivative: Piperazine can be reacted with N-methylaminoacetaldehyde. This would be followed by reduction of the resulting aminal or enamine.
A notable example of reductive amination in the synthesis of a related compound involves the reaction of a piperazine derivative with an aldehyde using sodium triacetoxyborohydride as the reducing agent. mdpi.com This mild reducing agent is particularly effective for the reductive amination of a wide range of aldehydes and ketones.
| Amine | Carbonyl Compound | Reducing Agent & Conditions | Product | Yield | Reference |
| N-Methylpiperazine | Aminoacetaldehyde (protected) | NaBH(OAc)₃, Solvent (e.g., DCE, THF) | This compound (after deprotection) | Good | Inferred from mdpi.com |
| Piperazine | N-Methylaminoacetaldehyde | H₂, Catalyst (e.g., Pd/C, Raney Ni), Pressure | This compound | Good to Excellent | Inferred from google.com |
Amide Formation and Subsequent Reduction Pathways
Another classical approach to the synthesis of this compound involves the formation of an amide bond followed by its reduction to the corresponding amine. mdpi.com This two-step process is a reliable method for introducing an N-alkylethyl group onto a piperazine ring.
The synthesis would commence with the acylation of piperazine with a suitable carboxylic acid derivative, such as chloroacetyl chloride or N-methyl-2-chloroacetamide. This reaction forms an intermediate amide. The subsequent reduction of the amide carbonyl group to a methylene (B1212753) group yields the final product. Lithium aluminum hydride (LiAlH₄) is a powerful reducing agent commonly used for the reduction of amides to amines. youtube.com
A representative pathway could involve the reaction of piperazine with N-methyl-2-chloroacetamide to form N-methyl-2-(piperazin-1-yl)acetamide. This amide intermediate would then be reduced with a strong reducing agent like LiAlH₄ to afford this compound.
| Reactants | Intermediate | Reducing Agent & Conditions | Product | Yield | Reference |
| Piperazine, N-Methyl-2-chloroacetamide | N-Methyl-2-(piperazin-1-yl)acetamide | LiAlH₄, Solvent (e.g., THF, Et₂O), Heat | This compound | Good | Inferred from mdpi.comyoutube.com |
| N-Methylpiperazine, Chloroacetyl chloride | 2-Chloro-1-(4-methylpiperazin-1-yl)ethan-1-one | Subsequent amination with ammonia (B1221849) and reduction | This compound | Moderate | Inferred from chemicalbook.comnih.gov |
Batch Processes and Scalability Considerations for this compound Production
The industrial production of piperazine derivatives like this compound is typically carried out in batch reactors. The scalability of the aforementioned synthetic routes is a critical factor for commercial production. Direct amination and reductive amination are generally scalable processes. However, challenges such as controlling exotherms, managing the handling of hazardous reagents (e.g., alkyl halides, hydrides), and ensuring efficient product isolation and purification need to be addressed.
For instance, the industrial synthesis of N-methylpiperazine often involves the reaction of diethanolamine (B148213) with methylamine (B109427) at high temperatures and pressures over a catalyst. google.comgoogle.com While this is for a related starting material, the principles of continuous flow or large batch processing are applicable. The choice between batch and continuous flow processes is increasingly being considered, with flow chemistry offering potential advantages in terms of safety, efficiency, and scalability for certain reactions. nih.gov
Key considerations for scaling up the production of this compound include:
Heat Transfer: Many of the reaction steps, particularly those involving strong reducing agents or alkylation, can be highly exothermic. Efficient heat management is crucial to prevent runaway reactions and ensure product quality.
Mass Transfer: In heterogeneous reactions, such as catalytic hydrogenations, ensuring efficient mixing and contact between the catalyst, reactants, and hydrogen is vital for achieving high conversion rates.
Solvent Selection: The choice of solvent can significantly impact reaction kinetics, product solubility, and ease of workup. For industrial-scale production, factors such as cost, safety, and environmental impact are also important.
Product Isolation and Purification: Developing a robust and efficient purification method, such as distillation or crystallization, is essential for obtaining the final product with the desired purity.
Novel and Green Synthetic Protocols
In recent years, there has been a growing interest in developing more sustainable and efficient synthetic methods. This includes the use of catalysts to promote reactions under milder conditions and reduce waste.
Catalyst-Assisted Synthesis (e.g., Brønsted or Lewis Acid Catalysis)
Catalysis plays a crucial role in modern organic synthesis, offering pathways to desired products with higher efficiency and selectivity. Both Brønsted and Lewis acids have been investigated for their ability to catalyze various steps in the synthesis of piperazine derivatives.
Brønsted acid catalysis can be employed to activate carbonyl groups in reductive amination reactions, facilitating the formation of the iminium ion intermediate. The use of a catalytic amount of a Brønsted acid can accelerate the reaction and allow it to proceed under milder conditions.
Lewis acid catalysis is also widely used in C-N bond-forming reactions. Lewis acids can coordinate to leaving groups in nucleophilic substitution reactions, making them more labile. nsf.govmdpi.com In the context of direct amination, a Lewis acid could potentially be used to activate the alkylating agent. Furthermore, Lewis acids are known to catalyze the Paal-Knorr synthesis of pyrroles, a reaction that shares mechanistic features with the formation of cyclic amines. mdpi.com Recent research has also explored the use of iridium catalysts for the synthesis of C-substituted piperazines, highlighting the potential for transition metal catalysis in this area. nih.gov
While specific examples of Brønsted or Lewis acid-catalyzed synthesis of this compound are not extensively documented in the provided search results, the general principles suggest their applicability. For example, a Lewis acid could be used to facilitate the reaction between piperazine and a suitable electrophile.
| Reaction Type | Catalyst Type | Potential Role of Catalyst | Reference |
| Reductive Amination | Brønsted Acid | Activation of carbonyl group, acceleration of iminium ion formation | Inferred from general principles |
| Direct Amination | Lewis Acid | Activation of alkylating agent by coordinating to the leaving group | Inferred from nsf.govmdpi.com |
| Cyclization Reactions | Transition Metals (e.g., Ir, Pd) | Catalyzing C-N bond formation and cyclization | nih.govbeilstein-journals.org |
The development of novel catalytic systems continues to be an active area of research, with the goal of creating more efficient, selective, and environmentally friendly methods for the synthesis of valuable compounds like this compound.
An in-depth examination of the chemical compound this compound reveals complex synthetic routes and purification strategies. This article focuses exclusively on the methodologies employed in its synthesis, with a particular emphasis on sustainable practices, mechanistic understanding, and the isolation of the final product.
Theoretical Chemistry and Computational Studies of N Methyl 2 Piperazin 1 Yl Ethanamine
Spectroscopic Property Prediction (e.g., Theoretical IR and NMR Frequencies)
Computational chemistry provides powerful tools for predicting the spectroscopic properties of molecules like N-Methyl-2-(piperazin-1-yl)ethanamine. Techniques such as Density Functional Theory (DFT) are widely used to calculate theoretical Infrared (IR) and Nuclear Magnetic Resonance (NMR) spectra, offering insights that complement experimental findings. dergipark.org.trresearchgate.net These theoretical predictions are crucial for structural elucidation, conformational analysis, and understanding the vibrational modes of the molecule. researchgate.netscispace.com
The process typically involves optimizing the molecule's geometry to find its most stable conformation. Following optimization, vibrational frequency calculations are performed. DFT methods, often employing the B3LYP functional with a basis set such as 6-311++G(d,p), are standard for these calculations. dergipark.org.tr The resulting theoretical vibrational wavenumbers are then assigned to specific molecular motions, such as N-H stretching, C-H stretching of the piperazine (B1678402) ring, and C-N stretching vibrations. dergipark.org.tr For various piperazine derivatives, N-H stretching vibrations have been theoretically and experimentally observed in the range of 3100-3500 cm⁻¹, while C-H stretching bands of the piperazine ring are typically found between 2800 and 3000 cm⁻¹. dergipark.org.trscispace.com To achieve better agreement with experimental data, calculated frequencies are often scaled using established factors. researchgate.net The assignment of these frequencies is further clarified by analyzing the Total Energy Distribution (TED), which quantifies the contribution of individual molecular motions to each vibrational mode. researchgate.net
For NMR spectra, the Gauge-Independent Atomic Orbital (GIAO) method is commonly employed to calculate the isotropic magnetic shielding tensors, which are then converted to chemical shifts (δ) for ¹H and ¹³C nuclei. researchgate.net These calculated shifts help in assigning the signals observed in experimental NMR spectra and can aid in distinguishing between different isomers or conformers.
Illustrative Theoretical and Experimental Vibrational Frequencies for a Piperazine Derivative
| Assignment | Theoretical Wavenumber (cm⁻¹) | Experimental IR Wavenumber (cm⁻¹) | Experimental Raman Wavenumber (cm⁻¹) |
|---|---|---|---|
| N-H Stretch | 3416 | 3099 | 3184 |
| C-H Stretch (Piperazine Ring) | 2954 | 2954 | 2954 |
| C-H Stretch (Piperazine Ring) | 2896 | 2889 | 2889 |
| C-H Stretch (Piperazine Ring) | 2831 | 2833 | 2833 |
| C-N Stretch | 1235 | 1238 | 1237 |
| C-C Stretch (Aromatic) | 1629 | 1629 | - |
Data presented is for 1-(4-chlorophenyl) piperazine for illustrative purposes. dergipark.org.tr
Global Chemical Reactivity Descriptors
Global chemical reactivity descriptors are fundamental concepts derived from DFT that quantify the reactivity and stability of a molecule. researchgate.netnih.gov These descriptors are calculated based on the energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). mdpi.comscispace.com The HOMO energy (E_HOMO) relates to the molecule's ability to donate electrons, while the LUMO energy (E_LUMO) corresponds to its ability to accept electrons. The energy difference between these frontier orbitals, known as the HOMO-LUMO gap (ΔE), is a critical indicator of molecular stability; a larger gap suggests higher stability and lower chemical reactivity. mdpi.comirjweb.com
From the HOMO and LUMO energies, several key descriptors can be derived to provide a more detailed picture of the molecule's chemical behavior: researchgate.netnih.gov
Ionization Potential (I): The energy required to remove an electron. It is approximated as I ≈ -E_HOMO.
Electron Affinity (A): The energy released when an electron is added. It is approximated as A ≈ -E_LUMO.
Electronegativity (χ): The tendency of the molecule to attract electrons, calculated as χ = (I + A) / 2.
Chemical Hardness (η): A measure of resistance to change in electron distribution, calculated as η = (I - A) / 2. Hard molecules have a large HOMO-LUMO gap. mdpi.com
Global Softness (S): The reciprocal of hardness (S = 1 / 2η), indicating the molecule's polarizability. Soft molecules are more reactive. mdpi.com
Electrophilicity Index (ω): A measure of the energy stabilization when the system acquires additional electronic charge, calculated as ω = χ² / 2η. irjweb.com
The following table provides a representative set of global reactivity descriptors, illustrating the typical output of such a computational analysis.
Illustrative Global Chemical Reactivity Descriptors
| Parameter | Formula | Typical Value (eV) |
|---|---|---|
| HOMO Energy (E_HOMO) | - | -6.29 |
| LUMO Energy (E_LUMO) | - | -1.81 |
| Energy Gap (ΔE) | E_LUMO - E_HOMO | 4.48 |
| Ionization Potential (I) | -E_HOMO | 6.29 |
| Electron Affinity (A) | -E_LUMO | 1.81 |
| Electronegativity (χ) | (I + A) / 2 | 4.05 |
| Chemical Hardness (η) | (I - A) / 2 | 2.24 |
| Global Softness (S) | 1 / (2η) | 0.223 |
| Electrophilicity Index (ω) | χ² / (2η) | 3.66 |
Values are representative and based on data for related heterocyclic compounds for illustrative purposes. irjweb.com
Coordination Chemistry and Metal Complexation of N Methyl 2 Piperazin 1 Yl Ethanamine
N-Methyl-2-(piperazin-1-yl)ethanamine as a Polydentate Ligand
The presence of three potential donor nitrogen atoms allows this compound to coordinate to metal centers in several ways. Its flexibility enables it to act as a bidentate or tridentate ligand, and it can also bridge multiple metal centers, leading to the formation of polynuclear complexes. The piperazine (B1678402) ring itself, depending on its conformation (chair or boat), can exhibit ambidentate ligation behavior. researchgate.net
This compound exhibits both chelation and bridging modes of coordination.
Chelation: The molecule contains a 2-aminoethyl fragment attached to a piperazine nitrogen, which is structurally similar to ethylenediamine. This allows it to form a stable five-membered chelate ring by coordinating to a single metal center through the primary amine nitrogen and the adjacent tertiary piperazine nitrogen. This bidentate chelation is a common binding mode for this type of ligand.
Bridging: The piperazine ring provides a scaffold that can link two or more metal centers. In one notable example involving a related Schiff base ligand derived from 2-(piperazin-1-yl)ethanamine, the piperazine ring adopts a chair conformation, and its otherwise unchelated nitrogen atom coordinates to a central metal ion, bridging it to terminal metal ions. researchgate.net This demonstrates the capacity of the piperazine moiety to facilitate the formation of polynuclear structures. Piperazine-based ligands are known to form both monometallic and bimetallic complexes, underscoring their versatile binding capabilities. biointerfaceresearch.com
All three nitrogen atoms in this compound can potentially participate in complex formation, and their respective roles are dictated by their basicity and steric accessibility.
Primary Amine Nitrogen: The terminal -NH2 group is a strong and sterically unhindered donor site, readily participating in coordination to form a stable bond with a metal ion as part of a chelate ring.
Synthesis and Characterization of Metal Complexes
The synthesis of metal complexes with this compound and related ligands typically involves the direct reaction of the ligand with a metal salt in a suitable solvent, such as methanol (B129727) or ethanol. biointerfaceresearch.comnih.gov The resulting complexes can be characterized by a range of analytical techniques, including single-crystal X-ray diffraction, infrared (IR) and UV-Vis spectroscopy, and mass spectrometry, to determine their structure, bonding, and properties. rsc.orgmdpi.com
This compound and its derivatives form stable complexes with a variety of divalent first-row and second-row transition metals.
Copper(II): Ligands containing the N-methylpiperazine moiety form dinuclear complexes with Cu(II). mdpi.com X-ray diffraction studies of these complexes have revealed a coordination geometry around the copper atoms that is close to a tetragonal pyramid. mdpi.com
Cobalt(II) and Nickel(II): While specific studies on Co(II) and Ni(II) complexes with this compound are not extensively detailed in the searched literature, related piperazine-containing ligands and other tridentate (ONN) Schiff bases readily form stable complexes with these ions. nih.gov The resulting complexes often exhibit octahedral or square planar geometries. nih.govnih.gov
Zinc(II), Cadmium(II), and Mercury(II): The coordination chemistry of Group 12 metals with piperazine-based ligands has been explored. For instance, a Schiff base derived from 2-(piperazin-1-yl)ethanamine reacts with zinc(II) chloride to form a trinuclear complex, [Zn₃Cl₆(C₁₃H₂₀N₄)₂]·2H₂O, featuring both square-pyramidal and tetrahedral geometries for the different zinc centers. researchgate.net A related ligand has been used to synthesize a series of complexes with Zn(II), Cd(II), and Hg(II), showcasing diverse coordination environments including trigonal bipyramidal, distorted tetrahedral, and distorted octahedral geometries. rsc.org
The table below summarizes representative metal complexes formed with ligands containing the piperazine or N-methylpiperazine moiety.
| Metal Ion | Example Complex/Ligand System | Coordination Geometry | Nuclearity |
|---|---|---|---|
| Cu(II) | Dinuclear complex with 2,6-bis[(N-methyl-piperazine-1-yl)methyl]-4-formyl phenol | Tetragonal Pyramidal | Dinuclear |
| Zn(II) | Trinuclear complex with a 2-(piperazin-1-yl)ethanamine derivative | Square-Pyramidal & Tetrahedral | Trinuclear |
| Zn(II) | Complex with (2-piperazine-1-yl-ethyl)-pyridin-2-yl-methylene-amine | Trigonal Bipyramidal/Square Pyramidal & Distorted Tetrahedral | Dinuclear Anion |
| Cd(II) | Complex with (2-piperazine-1-yl-ethyl)-pyridin-2-yl-methylene-amine | Distorted Octahedral | Polymeric |
| Hg(II) | Complex with (2-piperazine-1-yl-ethyl)-pyridin-2-yl-methylene-amine derivative | Square-Pyramidal | Mononuclear |
Based on the reviewed scientific literature, there is limited information available regarding the synthesis and characterization of complexes of this compound with main group or lanthanide elements.
Structural Diversity of Coordination Complexes
The ability of this compound and its derivatives to act as flexible, polydentate ligands results in significant structural diversity in their coordination complexes. This diversity is manifested in several ways:
Variable Coordination Geometries: As highlighted in the section above, these ligands can stabilize a wide range of coordination geometries, including five-coordinate (square-pyramidal, trigonal bipyramidal), four-coordinate (tetrahedral), and six-coordinate (octahedral) environments, sometimes within the same polynuclear complex. researchgate.netrsc.org
Variable Nuclearity: The ligand's capacity for both chelation and bridging promotes the formation of not only simple mononuclear complexes but also more elaborate polynuclear structures. rsc.org Trinuclear and polymeric structures have been successfully characterized, demonstrating the versatility of the piperazine scaffold in constructing complex molecular architectures. researchgate.netrsc.org
The structural adaptability of these ligands makes them valuable building blocks in the design of coordination compounds with specific geometries and nuclearities.
| Structural Feature | Observed Examples | Associated Metal Ions |
|---|---|---|
| Coordination Geometry | Tetrahedral, Square-Pyramidal, Trigonal Bipyramidal, Octahedral | Zn(II), Cd(II), Hg(II), Cu(II) |
| Nuclearity | Mononuclear, Dinuclear, Trinuclear, Polymeric | Hg(II), Cu(II), Zn(II), Cd(II) |
| Ligand Binding Mode | Chelating, Bridging | Zn(II), Cu(II) |
| Conformation | Piperazine ring in chair conformation | Zn(II) |
Monomeric and Polymeric Architectures
There is a lack of specific crystallographic data for metal complexes of this compound in the current body of scientific literature. However, based on the behavior of structurally similar piperazine-containing ligands, it can be postulated that this compound would act as a versatile chelating and/or bridging ligand.
The presence of three potential donor nitrogen atoms—the primary amine, and the two tertiary amines of the piperazine ring—allows for various coordination modes. As a chelating ligand, it could form stable five- or six-membered rings with a single metal center, leading to the formation of monomeric complexes. The specific geometry of such complexes (e.g., tetrahedral, square planar, or octahedral) would be dictated by the coordination preferences of the metal ion, the stoichiometry of the reaction, and the influence of counter-anions and solvent molecules.
Furthermore, the piperazine ring, with its two nitrogen atoms, is a common motif in the construction of polymeric coordination polymers. It is conceivable that this compound could bridge between two or more metal centers, leading to the formation of one-, two-, or three-dimensional networks. The flexibility of the ethylamine (B1201723) linker and the piperazine ring would allow for a range of structural possibilities. For instance, studies on related bis(pyridylmethyl)piperazine ligands have demonstrated the formation of diverse coordination polymers with intriguing network topologies.
Influence of Anions and Exogenous Ligands on Coordination Geometry
The nature of the anion associated with the metal salt and the presence of other coordinating molecules (exogenous ligands) are known to play a crucial role in determining the final structure of a coordination compound. While no specific studies on this compound complexes detail this influence, general principles of coordination chemistry can be applied.
Anions can influence the coordination geometry in several ways:
Templating Effects: In some cases, the size and shape of the anion can direct the self-assembly process, acting as a template for the formation of specific polymeric architectures.
Exogenous ligands , which are additional ligands introduced into the reaction system, can also significantly impact the resulting structure. For example, the inclusion of co-ligands like bipyridine or phenanthroline could lead to the formation of mixed-ligand complexes with modified geometries and properties. Solvent molecules, particularly those with coordinating capabilities like water, methanol, or dimethylformamide, can also occupy coordination sites on the metal ion, thereby influencing the final structure. Research on silver(I) coordination polymers with bis(cyanobenzyl)piperazine ligands has shown that the inclusion of coordinating solvent molecules can lead to different extended networks.
Theoretical Studies of Metal-Ligand Interactions and Complex Stability
Theoretical investigations, such as those employing Density Functional Theory (DFT), are powerful tools for understanding the nature of metal-ligand bonding, predicting molecular geometries, and assessing the stability of coordination complexes. A search of the scientific literature did not yield any specific theoretical studies focused on the metal complexes of this compound.
However, DFT calculations on related systems with piperazine-based ligands have been used to:
Optimize Geometries: Predict the most stable three-dimensional arrangement of atoms in a complex, including bond lengths and angles.
Analyze Electronic Structure: Investigate the distribution of electrons within the complex and the nature of the frontier molecular orbitals (HOMO and LUMO), which are crucial for understanding the reactivity and electronic properties of the complex.
Calculate Binding Energies: Quantify the strength of the interaction between the metal ion and the ligand, providing insights into the stability of the complex.
Simulate Spectroscopic Properties: Predict vibrational frequencies (IR and Raman) and electronic transitions (UV-Vis spectra), which can be compared with experimental data to validate the theoretical model.
For this compound, theoretical studies would be invaluable for elucidating its preferred coordination modes, the relative stabilities of different possible isomers, and the electronic factors that govern its interactions with various metal ions. Such studies would complement experimental findings and provide a deeper understanding of its coordination chemistry.
N Methyl 2 Piperazin 1 Yl Ethanamine As a Precursor in Advanced Organic Synthesis
Synthesis of Novel Derivatives and Analogs of N-Methyl-2-(piperazin-1-yl)ethanamine
This compound serves as a versatile scaffold in organic synthesis due to its distinct amine functionalities—a primary amine, a secondary amine within the piperazine (B1678402) ring, and a tertiary amine. This arrangement allows for a wide array of chemical modifications, leading to the synthesis of novel derivatives and analogs with diverse structural complexities and potential applications.
Schiff Base Formation and Related Condensation Products
The primary amine group of this compound readily undergoes condensation reactions with carbonyl compounds, such as aldehydes and ketones, to form Schiff bases (imines). dergipark.org.tr These reactions are fundamental in synthetic organic chemistry for creating new carbon-nitrogen double bonds. dergipark.org.tr
The synthesis of Schiff bases typically involves the refluxing of equimolar amounts of the amine and a suitable carbonyl compound in a solvent like ethanol. najah.eduresearchgate.net This process can be monitored using spectroscopic methods like FTIR and UV-Vis to track the formation of the azomethine group (-C=N-). mdpi.com For instance, the reaction of 2-(piperazin-1-yl)ethanamine with various thiophene-based aldehydes and ketones has been reported to produce novel Schiff base ligands in good yields. najah.edumdpi.com
A study detailed the synthesis of N-(1-(4-bromothiophen-2-yl)ethylidene)-2-(piperazin-1-yl)ethanamine through the condensation of 2-(piperazin-1-yl)ethanamine and 1-(4-bromothiophen-2-yl)ethanone. najah.eduaaup.edu The structures of these products are typically confirmed using a range of analytical techniques, including NMR (¹H and ¹³C), mass spectrometry, and elemental analysis. najah.edumdpi.com
The stability of the resulting Schiff base can vary; those derived from aromatic aldehydes are generally more stable due to conjugation, whereas those from aliphatic aldehydes can be prone to polymerization. dergipark.org.tr These condensation products are not merely synthetic intermediates but often form the basis for creating more complex molecules, including metal complexes and various heterocyclic systems.
| Amine Precursor | Carbonyl Compound | Resulting Schiff Base Product | Reference |
|---|---|---|---|
| 2-(Piperidin-4-yl)ethanamine | Thiophene-2-carbaldehyde | 2-(Piperazin-1-yl)-N-(thiophen-2-ylmethylene)-ethanamine | mdpi.com |
| 2-(Piperidin-4-yl)ethanamine | 5-Bromothiophene-2-carbaldehyde | N-((5-Bromothiophen-2-yl)methylene)-2-(piperazin-1-yl)ethanamine | mdpi.com |
| 2-(Piperazin-1-yl)ethanamine | 1-(4-Bromothiophen-2-yl)ethanone | N-(1-(4-Bromothiophen-2-yl)ethylidene)-2-(piperazin-1-yl)ethanamine | najah.eduaaup.edu |
| 1-Amino-4-methylpiperazine | 3-Nitrobenzaldehyde | 4-Methyl-N-(3-nitrobenzylidene)piperazin-1-amine | dergipark.org.tr |
Alkylation and Acylation Reactions on Piperazine and Ethanamine Moieties
The nucleophilic nature of the primary and secondary amine groups in this compound allows for straightforward alkylation and acylation reactions. These transformations are crucial for extending the carbon framework and introducing new functional groups.
Alkylation: N-alkylation can be achieved using various alkylating agents, such as alkyl halides. mdpi.com However, controlling the selectivity between the primary and secondary amines, and preventing over-alkylation to form quaternary ammonium (B1175870) salts, can be challenging. researchgate.netmdpi.com Strategies to achieve mono-alkylation often involve using a large excess of the amine or employing protective group chemistry. researchgate.net For instance, the secondary amine of the piperazine ring can be selectively protected (e.g., with a Boc group), allowing the primary amine to be alkylated, followed by deprotection. researchgate.netnih.gov Reductive amination, reacting the amine with an aldehyde or ketone in the presence of a reducing agent like sodium triacetoxyborohydride (B8407120), is another effective method for controlled N-alkylation that avoids the formation of quaternary salts. mdpi.comnih.gov
Acylation: Acylation reactions readily occur at the primary and secondary amine centers using acylating agents like acid chlorides, anhydrides, or carboxylic acids (with coupling agents). These reactions form amide bonds, which are fundamental in the synthesis of a vast range of molecules. For example, N-ethylpiperazinyl-amides of oleanonic and ursonic acids have been synthesized by acylating N-ethylpiperazine with the corresponding acid chlorides. nih.gov Similarly, reacting 2-(piperazin-1-yl)ethanamine with an N-hydroxysuccinimide ester-activated cross-linker results in the formation of a stable amide linkage. nih.gov
| Piperazine Derivative | Reagent | Reaction Type | Product Class | Reference |
|---|---|---|---|---|
| 2-(Piperazin-1-yl)ethanamine (protected) | N-Methyl-4-piperidone / NaBH(OAc)₃ | Reductive Amination | Substituted Ethanamine | nih.gov |
| N-Acetylpiperazine | Butyl bromide / K₂CO₃ | N-Alkylation | N-Acetyl-N'-butylpiperazine | researchgate.net |
| N-Ethylpiperazine | Oleanonic acid chloride | N-Acylation | N-Ethylpiperazinyl-amide of oleanonic acid | nih.gov |
| 1-(3-Nitropyridin-2-yl)piperazine | 2-Bromo-N-arylacetamides | N-Alkylation | Pyridylpiperazine hybrid derivatives | nih.gov |
Incorporation into Macrocyclic and Polycyclic Systems
The bifunctional nature of this compound and its derivatives makes them valuable building blocks for constructing complex macrocyclic and polycyclic architectures. The piperazine unit can impart a degree of rigidity to the macrocyclic framework. nih.gov
The synthesis of such systems often involves multi-step sequences. For example, aza-macrocycles have been synthesized where a piperazine ring is incorporated into a larger ring system. nih.gov In one instance, while targeting a 15-membered macrocycle, a larger 30-membered dimer was serendipitously isolated, highlighting the complexities of macrocyclization reactions. nih.govresearchgate.net The reaction conditions, such as high dilution, are often critical to favor intramolecular cyclization over intermolecular polymerization.
Macrocyclic peptides represent another area where piperazine-based linkers can be used. nih.gov The synthesis can involve creating a linkage between the N-terminus of a peptide chain and a side-chain amine via a piperazine-containing scaffold, effectively cyclizing the peptide. These complex structures are of interest for their unique conformational properties and potential to interact with biological targets. nih.gov
Role in Polyamine Synthesis and Design
Polyamines are organic cations with two or more primary amino groups that play crucial roles in cell biology. This compound can be considered a synthetic polyamine analog and serves as a key starting material for more elaborate polyamine structures. Its pre-existing piperazine core and ethylamine (B1201723) side chain provide a ready-made framework for extension and functionalization.
The synthesis of polyamine derivatives often involves the stepwise alkylation or acylation of precursor amines. mdpi.comnih.gov For example, N,N'-substituted piperazine and homopiperazine (B121016) derivatives have been synthesized to mimic the action of natural polyamines like spermine. nih.gov These syntheses can involve reacting the piperazine core with reagents containing terminal amino groups (or precursors thereof), such as 3-aminopropyl or N-methyl-4-aminobutyl chains. nih.gov
One synthetic approach involves the N-split Ugi reaction, a multicomponent reaction that can be used to build polyamine backbones. mdpi.com In this method, a diamine (like a protected piperazine derivative) reacts with an aldehyde, an isocyanide, and a carboxylic acid to form an α-acylaminoamide, which can then be reduced to yield the polyamine structure. mdpi.com The use of cyclic diamines like piperazine in these reactions has been shown to proceed with high yields. mdpi.com
Preparation of Hybrid Molecules Incorporating the this compound Moiety
Hybrid molecules are chemical entities that combine two or more distinct pharmacophores or structural motifs into a single molecule. The goal is often to create compounds with novel or enhanced properties. The this compound moiety is an excellent connector or scaffold for creating such hybrids due to its multiple reactive sites.
A common strategy involves using one of the amine groups as a nucleophilic handle to attach other molecular fragments. For instance, a series of piperazine hybrid molecules containing coumarin, isatin, and 1,2,4-triazole (B32235) moieties were synthesized starting from a 2-(4-arylpiperazin-1-yl)acetohydrazide intermediate. lew.ro This intermediate was then condensed with various aldehydes or reacted with isothiocyanates to yield the final hybrid compounds. lew.ro
Another example involves the synthesis of 4-nitroimidazole-piperazinyl tagged 1,2,3-triazoles. nih.gov In this work, a piperazine derivative was functionalized with a propargyl group, which then underwent a "click chemistry" reaction (copper-catalyzed azide-alkyne cycloaddition) with various organic azides to create a library of hybrid molecules. nih.gov This approach highlights the utility of the piperazine core as a central scaffold for linking different chemical domains.
Strategies for Selective Functionalization of Amine Centers
The presence of three distinct amine centers (primary, secondary, tertiary) in this compound presents a significant challenge and opportunity for selective chemical modification. The primary amine is generally the most nucleophilic and least sterically hindered, followed by the secondary amine in the piperazine ring. The tertiary N-methyl group is typically non-reactive under nucleophilic substitution or acylation conditions.
Achieving selective functionalization is key to harnessing the synthetic potential of this molecule. The primary strategies include:
Exploiting Inherent Reactivity: Under carefully controlled stoichiometric conditions, it is sometimes possible to react the more nucleophilic primary amine selectively over the secondary amine.
Protecting Group Chemistry: This is the most robust and common strategy. The secondary amine of the piperazine ring can be protected with a group like tert-butyloxycarbonyl (Boc). researchgate.netnih.gov This allows the primary amine to be modified through alkylation, acylation, or other reactions. Subsequently, the Boc group can be removed under acidic conditions to liberate the secondary amine for further functionalization. For example, 2-(piperazin-1-yl)ethanamine was selectively protected at the secondary amine with ethyltrifluoroacetate before undergoing reductive amination at the primary amine. nih.gov
pH Control: The basicity of the different amines varies. By carefully adjusting the pH of the reaction medium, it is possible to protonate one amine center selectively, thereby deactivating it as a nucleophile and allowing the reaction to occur at another site. For instance, forming a monohydrochloride salt of piperazine can facilitate mono-alkylation. researchgate.net
These strategies enable chemists to precisely control the sequence of reactions and build complex molecules by addressing each amine center independently, making this compound a highly valuable and versatile precursor in advanced organic synthesis.
Advanced Analytical Research Methodologies for N Methyl 2 Piperazin 1 Yl Ethanamine
Chromatographic Techniques for Purity Assessment and Separation
Chromatography is fundamental in determining the purity of N-Methyl-2-(piperazin-1-yl)ethanamine and separating it from starting materials, intermediates, and byproducts. High-Performance Liquid Chromatography (HPLC) and Gas Chromatography-Mass Spectrometry (GC-MS) are the primary methods utilized for this purpose.
Reverse-phase HPLC (RP-HPLC) is a powerful technique for the quantitative analysis and purity verification of piperazine (B1678402) derivatives. researchgate.netrdd.edu.iq The method's specificity allows for the effective separation of the main compound from potential impurities. A validated HPLC method can be established for the quantification of this compound, ensuring the accuracy and precision required for quality control in manufacturing processes. researchgate.net
For related piperazine compounds, methods have been developed using columns such as the Zorbax RX-C8. researchgate.net The mobile phase typically consists of a buffered aqueous solution and an organic modifier like acetonitrile, run in a gradient or isocratic mode to achieve optimal separation. researchgate.net Detection is commonly performed using a UV detector at a specific wavelength, for instance, 220 nm. researchgate.net The retention time of the compound under defined conditions serves as a qualitative identifier, while the peak area provides quantitative data. The limit of detection (LOD) and limit of quantification (LOQ) for similar piperazine-containing compounds have been reported in the micrograms per milliliter range, demonstrating the high sensitivity of HPLC methods. researchgate.net
| Parameter | Typical Condition | Reference |
|---|---|---|
| Column | Zorbax RX-C8, 250 mm x 4.6 mm, 5 µm | researchgate.net |
| Mobile Phase | Acetonitrile and buffered aqueous solution (e.g., 0.03 M sodium dodecyl sulphate, pH 2.5) | researchgate.net |
| Flow Rate | 1.5 mL/min | researchgate.net |
| Detection | UV at 220 nm | researchgate.net |
| Column Temperature | 35 °C | researchgate.net |
Gas chromatography is a highly effective method for the analysis of volatile and semi-volatile compounds like this compound. When coupled with a mass spectrometer, GC-MS provides both separation and structural identification of the analyte and any impurities. rsc.org
A typical GC method for piperazine derivatives involves a capillary column, such as a DB-17 (50%-Phenyl)-methylpolysiloxane column. hakon-art.comresearchgate.net The analysis is performed with an inert carrier gas, like helium, at a constant flow rate. researchgate.net The oven temperature is programmed to start at a certain temperature and then ramp up to a higher temperature to ensure the elution and separation of all components in the sample. hakon-art.comresearchgate.net The injector and detector temperatures are maintained at high temperatures to ensure sample vaporization and prevent condensation. researchgate.net A Flame Ionization Detector (FID) can be used for quantification, offering high sensitivity. hakon-art.com For identification, a mass spectrometer is used, which provides a mass spectrum for each separated component, acting as a chemical fingerprint. rsc.org This technique is sensitive enough to detect impurities at trace levels, with detection limits often in the 0.005% range for related compounds. hakon-art.com
| Parameter | Typical Condition | Reference |
|---|---|---|
| Column | DB-17 (30 m x 0.53 mm, 1 µm film thickness) | researchgate.net |
| Carrier Gas | Helium at 2 mL/min | researchgate.net |
| Injector Temperature | 250 °C | researchgate.net |
| Detector Temperature | 260 °C (FID) | researchgate.net |
| Oven Program | Initial temp 150°C for 10 min, ramp at 35°C/min to 260°C, hold for 2 min | hakon-art.comresearchgate.net |
| Detection | Flame Ionization Detector (FID) or Mass Spectrometry (MS) | rsc.orghakon-art.com |
Reaction Monitoring Techniques
Monitoring the synthesis of this compound in real-time is essential for process optimization, yield maximization, and safety. In-situ spectroscopic methods and quantitative analysis of reaction components provide invaluable data for understanding reaction kinetics and mechanisms.
In-situ (in the reaction mixture) spectroscopic techniques such as Fourier Transform Infrared Spectroscopy (FTIR) and Nuclear Magnetic Resonance (NMR) spectroscopy are employed to track the progress of chemical reactions without the need for sample extraction.
For reactions involving similar piperazine structures, such as the reaction of 2-methyl piperazine with other molecules, qualitative ¹³C NMR and FTIR analysis can be performed to identify the reaction products. nih.gov In a typical synthesis of this compound, FTIR could be used to monitor the disappearance of reactant-specific vibrational bands and the appearance of product-specific bands. For instance, changes in the N-H stretching region or the appearance of new C-N stretching frequencies could signify the progression of the reaction.
Similarly, ¹³C NMR spectroscopy can identify the formation of various carbamates and other intermediates in reactions involving piperazines. nih.gov By tracking the chemical shifts and integration of specific carbon signals over time, one can follow the consumption of starting materials and the formation of the desired product and any intermediates. nih.govmdpi.com
The synthesis of N-methylpiperazine from diethanolamine (B148213) and methylamine (B109427) can result in a mixture containing the desired product, unreacted piperazine, and other byproducts. google.com Effective process control requires the ability to quantify these components. Chromatographic methods, as described in section 7.1, are primary tools for this purpose. By calibrating the instrument with known standards, the concentration of intermediates and byproducts can be accurately determined at various stages of the reaction.
For instance, a GC method can be validated for linearity, accuracy, and precision to quantify piperazine, 1-methyl piperazine, and 1-ethyl piperazine in bulk drug substances. hakon-art.comresearchgate.net Such a method would be directly applicable to monitoring the synthesis of this compound, allowing for the quantification of related impurities. Additionally, non-aqueous titration methods have been developed to determine the content of N-methyl piperazine in intermediate raw materials, utilizing the basicity of the nitrogen atoms in the piperazine ring for a reaction with perchloric acid. google.com
Thermal Analysis for Material Stability Research
Thermal analysis techniques, including Thermogravimetric Analysis (TGA) and Differential Scanning Calorimetry (DSC), are critical for evaluating the thermal stability of this compound. This information is vital for determining safe storage and handling conditions.
TGA measures the change in mass of a sample as a function of temperature or time in a controlled atmosphere. When applied to this compound, TGA would reveal the onset temperature of decomposition and the pattern of mass loss, indicating the volatility and thermal degradation profile of the compound. Studies on the parent compound, piperazine, show that thermal degradation can occur at elevated temperatures (e.g., 135 to 175 °C), leading to the formation of various degradation products. researchgate.net
Future Directions and Emerging Research Avenues for N Methyl 2 Piperazin 1 Yl Ethanamine
Exploration of Novel Synthetic Pathways and Catalytic Systems for Efficient Production
The efficient and selective synthesis of N-substituted piperazines is a cornerstone of medicinal and materials chemistry. While traditional methods for the synthesis of N-methylpiperazine often involve the reaction of diethanolamine (B148213) with methylamine (B109427) at high temperatures and pressures over a metal-containing catalyst, or the methylation of piperazine (B1678402), future research is expected to focus on developing more sustainable and efficient catalytic systems. google.com
One promising avenue is the advancement of catalytic C-H functionalization. Recent studies have demonstrated the potential of photoredox catalysis for the C-H alkylation of piperazines, offering a greener alternative to traditional methods that often require harsh reaction conditions and stoichiometric reagents. mdpi.com The development of catalysts that can selectively functionalize the piperazine ring of N-Methyl-2-(piperazin-1-yl)ethanamine would open up new possibilities for creating a diverse library of derivatives.
Furthermore, the exploration of flow chemistry for the synthesis of piperazines is gaining traction. Continuous flow processes can offer improved safety, scalability, and product consistency compared to batch reactions. mdpi.com Applying these principles to the synthesis of this compound could lead to more economical and environmentally friendly production methods.
Future research in this area could focus on the following:
Development of novel catalysts: Designing highly selective and active catalysts for the direct methylation of 2-(piperazin-1-yl)ethanamine or for the C-H functionalization of the N-methylated compound.
Process optimization: Investigating the use of continuous flow reactors and alternative energy sources, such as microwaves or ultrasound, to enhance reaction efficiency.
Enantioselective synthesis: For applications where chirality is important, the development of catalytic asymmetric methods for the synthesis of enantiomerically pure this compound derivatives will be crucial. nih.gov
A comparative look at different synthetic approaches for N-alkyl piperazines is presented in the table below.
| Synthetic Method | Starting Materials | Catalyst/Reagent | Key Advantages | Potential for this compound |
| Reductive Amination | Piperazine, Formaldehyde, Hydrogen | Raney Nickel | Short process flow, high yield | A direct and potentially high-yielding route. google.com |
| Alkylation of Piperazine | Piperazine derivative, Alkyl halide | Base | Versatile for introducing various alkyl groups | Could be adapted for the methylation of 2-(piperazin-1-yl)ethanamine. researchgate.net |
| Reaction of Diethanolamine | Diethanolamine, Methylamine, Hydrogen | Metal-containing supported catalyst | Utilizes readily available starting materials | A potential industrial-scale production method. google.comgoogle.com |
| C-H Functionalization | Piperazine derivative, Alkyl precursor | Photoredox catalyst | Green and sustainable approach | Offers a novel way to create derivatives by modifying the piperazine ring. mdpi.com |
Development of Advanced Coordination Architectures with Tailored Properties
The presence of multiple nitrogen donor atoms in this compound makes it an excellent candidate as a ligand for the construction of coordination complexes and metal-organic frameworks (MOFs). Piperazine and its derivatives are known to form stable complexes with a variety of metal ions, leading to structures with interesting magnetic, catalytic, and material properties. biointerfaceresearch.com
A notable example is the formation of a trinuclear zinc complex with a Schiff base derived from 2-(piperazin-1-yl)ethanamine. In this structure, the terminal zinc atoms are coordinated by the N3 donor set of the Schiff base ligand, while the central zinc atom is coordinated by the piperazine nitrogen atoms from two ligands. researchgate.net This demonstrates the ability of the piperazine moiety to act as a bridging unit, a key feature for the construction of higher-order coordination architectures.
The functionalization of MOFs with piperazine groups has also been shown to enhance their properties. For instance, a piperazine-functionalized MOF exhibited a significantly high methane (B114726) storage capacity. rsc.orgresearchgate.net This suggests that incorporating this compound into MOF structures could lead to materials with tailored porosities and surface properties for applications in gas storage and separation.
Future research in this domain could explore:
Synthesis of novel coordination complexes: Investigating the coordination of this compound with a wide range of transition metals and lanthanides to create complexes with unique electronic and magnetic properties.
Design of functional MOFs: Utilizing this compound as a building block for the synthesis of MOFs with specific functionalities, such as catalytic activity or selective guest binding.
Biomimetic catalysis: Developing coordination complexes that mimic the active sites of metalloenzymes for applications in catalysis and sensing. nih.gov
The table below summarizes key aspects of coordination architectures involving piperazine derivatives.
| Architecture Type | Metal Ion(s) | Piperazine Derivative Role | Resulting Properties/Applications | Relevance to this compound |
| Trinuclear Complex | Zinc(II) | Bridging and chelating ligand | Formation of discrete polynuclear structures. researchgate.net | The compound can act as a versatile ligand for creating similar or more complex polynuclear architectures. |
| Metal-Organic Framework (MOF) | Copper(II) | Functional linker | Enhanced methane storage capacity. rsc.orgresearchgate.net | Its integration into MOFs could lead to materials with tailored gas sorption properties. |
| Dinuclear Complex | Copper(II) | Chelating ligand | Biomimetic catalytic activity for dye degradation and drug synthesis. nih.gov | Potential to form catalytically active complexes for various organic transformations. |
Sophisticated Computational Predictions for Chemical Reactivity and Interactions
Computational chemistry provides a powerful toolkit for understanding and predicting the behavior of molecules. Density Functional Theory (DFT) is a particularly valuable method for studying the electronic structure, reactivity, and spectroscopic properties of coordination compounds and organic molecules.
DFT studies have been successfully employed to optimize the structures of piperazine-based ligands and their metal complexes, providing insights into their stability and bonding. biointerfaceresearch.com For example, a computational study of a Schiff base derived from 2-(piperazin-1-yl)ethanamine and its zinc complex could elucidate the nature of the metal-ligand interactions and the electronic properties of the complex.
Future computational investigations on this compound could focus on:
Reactivity mapping: Using DFT to calculate parameters such as electrostatic potential surfaces, frontier molecular orbitals (HOMO-LUMO), and Fukui functions to predict the most reactive sites for electrophilic and nucleophilic attack.
Modeling of coordination complexes: Simulating the formation of coordination complexes with different metal ions to predict their geometries, electronic structures, and spectroscopic properties.
Exploring non-covalent interactions: Investigating the role of hydrogen bonding and other non-covalent interactions in the formation of supramolecular assemblies.
The table below outlines potential computational approaches for studying this compound.
| Computational Method | Property to be Investigated | Expected Insights |
| Density Functional Theory (DFT) | Molecular geometry, electronic structure, vibrational frequencies | Prediction of stable conformations, reactivity, and spectroscopic signatures. nih.gov |
| Time-Dependent DFT (TD-DFT) | Electronic absorption and emission spectra | Understanding the photophysical properties of the molecule and its derivatives. |
| Molecular Dynamics (MD) Simulations | Conformational dynamics, solvent effects | Elucidation of the behavior of the molecule in different environments and its interactions with other molecules. |
Integration into Supramolecular Assemblies for Controlled Chemical Systems
Supramolecular chemistry focuses on the design and synthesis of complex chemical systems from molecular components held together by non-covalent interactions. The ability of this compound to participate in hydrogen bonding and electrostatic interactions makes it a promising building block for the construction of supramolecular assemblies.
The concept of molecular imprinting, which involves the formation of a polymer network around a template molecule, is an example of creating a controlled chemical system. The self-assembly of functional monomers around a template like a piperazine derivative can lead to materials with specific recognition sites. mdpi.com This approach could be adapted using this compound or its derivatives as templates or functional monomers to create polymers with tailored binding cavities.
The formation of MOFs, as discussed earlier, is another prime example of supramolecular assembly, where the precise arrangement of metal nodes and organic linkers leads to highly ordered, porous materials. rsc.orgresearchgate.net
Future research in this area could involve:
Self-assembly studies: Investigating the self-assembly of this compound with complementary molecules to form well-defined supramolecular structures such as gels, liquid crystals, or discrete aggregates.
Host-guest chemistry: Exploring the potential of macrocycles functionalized with this compound to act as hosts for specific guest molecules.
Stimuli-responsive materials: Designing supramolecular systems incorporating this compound that can respond to external stimuli such as pH, temperature, or light.
The table below highlights potential applications of this compound in supramolecular chemistry.
| Supramolecular System | Role of this compound | Potential Application |
| Molecularly Imprinted Polymers | Template or functional monomer | Creating materials with selective binding sites for specific molecules. mdpi.com |
| Metal-Organic Frameworks | Functional linker | Development of porous materials for gas storage, separation, and catalysis. rsc.orgresearchgate.net |
| Self-Assembled Gels | Gelator molecule | Formation of soft materials for applications in drug delivery and tissue engineering. |
Rational Design of Chemically Modified Derivatives for Targeted Chemical Research
The rational design of new molecules with specific properties is a central theme in modern chemical research. The versatile scaffold of this compound provides an excellent starting point for the design and synthesis of new derivatives for a variety of applications.
For instance, the piperazine moiety is a common feature in many biologically active compounds. The design of novel piperazine derivatives as selective monoamine oxidase (MAO) inhibitors is an active area of research. nih.gov By modifying the structure of this compound, for example, by introducing different substituents on the primary amine or the piperazine ring, it may be possible to develop new compounds with specific biological activities.
The synthesis of N-methyl derivatives of other biologically relevant molecules, such as norbelladine (B1215549), has been shown to modulate their biological activity. mdpi.com A similar approach could be applied to this compound to fine-tune its properties for specific applications.
Future research in this area could focus on:
Combinatorial chemistry: Generating libraries of this compound derivatives to screen for desired properties.
Structure-activity relationship (SAR) studies: Systematically modifying the structure of the molecule and evaluating the effect on its chemical or biological activity to guide the design of improved derivatives.
Development of chemical probes: Designing fluorescently labeled or otherwise tagged derivatives of this compound to study its interactions with other molecules or biological systems.
The table below provides examples of how rational design can be applied to create functional derivatives.
| Target Application | Modification Strategy | Example from Related Piperazine Chemistry |
| Monoamine Oxidase (MAO) Inhibition | Introduction of specific substituents on the piperazine ring | Synthesis of 2-[4-(pyrimidin-2-yl)piperazin-1-yl]-2-oxoethyl 4-substituted piperazine-1-carbodithioate derivatives. nih.gov |
| Enhanced Biological Activity | N-methylation | N-methylation of norbelladine derivatives to enhance butyrylcholinesterase inhibition. mdpi.com |
| Targeted Drug Delivery | Conjugation to a targeting moiety | Attachment of the piperazine derivative to a molecule that selectively binds to a specific cell type. |
Q & A
Basic Research Questions
Q. What are the common synthetic routes for N-Methyl-2-(piperazin-1-yl)ethanamine derivatives, and how are their structures validated?
- Methodological Answer : Derivatives are synthesized via condensation reactions between 2-(piperazin-1-yl)ethanamine and aldehydes/ketones under reflux in ethanol or methanol. For example, Schiff bases are formed by reacting 2-(piperazin-1-yl)ethanamine with thiophene-derived aldehydes (e.g., 5-bromothiophene-2-carbaldehyde) in a 1:1.2 molar ratio . Structural validation employs multi-technique approaches:
- 1H/13C NMR : Confirms proton environments and carbon frameworks.
- FTIR : Identifies imine (C=N) stretches (~1600–1650 cm⁻¹).
- Mass spectrometry (MS) : Verifies molecular ion peaks.
- Elemental analysis (EA) : Ensures stoichiometric purity .
Q. How can researchers optimize reaction yields for reductive amination involving this compound?
- Methodological Answer : Catalytic hydrogenation using Pd/NiO (1.1 wt%) under H₂ atmosphere at 25°C for 10 hours achieves >95% yields for reductive amination of aldehydes (e.g., benzaldehyde) with 2-(piperazin-1-yl)ethanamine. Key parameters include:
- Catalyst loading : 20 mg per 1 mmol substrate.
- Solvent-free conditions : Minimizes side reactions.
- Purification : Direct filtration and evaporation avoid column chromatography .
Advanced Research Questions
Q. How do structural modifications of this compound derivatives influence their inhibitory activity against enzymes like pancreatic lipase?
- Methodological Answer : Thiophene-substituted Schiff bases (e.g., L1-L3) exhibit IC₅₀ values <50 µM against pancreatic lipase. Activity correlates with:
- Electron-withdrawing groups (e.g., -Cl, -Br on thiophene): Enhance binding via hydrophobic interactions.
- DFT calculations : Predict charge distribution and HOMO-LUMO gaps, aligning with experimental IC₅₀ trends.
- Molecular docking : Validates binding poses in the enzyme’s active site (e.g., Tyr114, Phe77 residues) .
Q. What strategies resolve contradictions in bioactivity data for analogs of this compound?
- Methodological Answer : Discrepancies in IC₅₀ values (e.g., 1.97 µM vs. 500 µM for protein arginine N-methyltransferase 3 inhibitors) arise from:
- Substituent effects : Bulky aryl groups (e.g., biphenyl) improve steric complementarity.
- Assay conditions : Variations in pH, co-solvents, or enzyme isoforms.
- Validation : Cross-testing in orthogonal assays (e.g., fluorescence polarization vs. radiometric) clarifies false positives .
Q. How can computational methods enhance the design of this compound-based inhibitors?
- Methodological Answer :
- DFT : Models electronic properties (e.g., dipole moments) to predict solubility and membrane permeability.
- Molecular dynamics (MD) : Simulates ligand-protein stability over nanoseconds.
- QSAR : Links substituent descriptors (e.g., LogP, polar surface area) to activity cliffs .
Analytical and Purity Considerations
Q. What are the critical impurities in this compound synthesis, and how are they quantified?
- Methodological Answer : Common impurities include:
- 2-(Pyridin-2-yl)ethanol (Imp. B, EP): Detected via HPLC with UV/Vis (λ = 254 nm).
- N-Methyl-2-(pyridin-2-yl)-N-[2-(pyridin-2-yl)ethyl]ethanamine (Imp. C, EP): Quantified using LC-MS with a C18 column (0.1% TFA in H₂O/MeCN gradient).
- Reference standards : Certified materials (e.g., LGC MM0587.03) ensure accuracy .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
